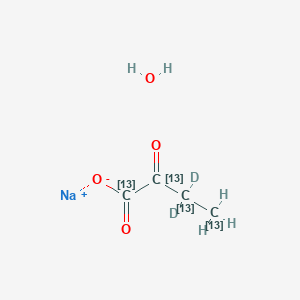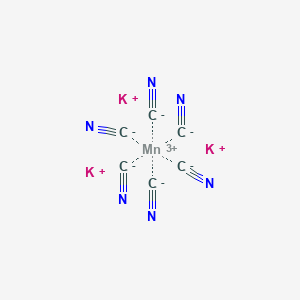
Potassium manganic cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium manganic cyanide is a chemical compound that consists of potassium, manganese, and cyanide ions. It is known for its unique properties and applications in various fields of science and industry. This compound is part of the broader family of cyanide compounds, which are known for their reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium manganic cyanide can be synthesized through the reaction of potassium cyanide with manganese compounds under controlled conditions. One common method involves the reaction of potassium cyanide with manganese dioxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Análisis De Reacciones Químicas
Types of Reactions: Potassium manganic cyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of cyanide ions, which can act as ligands and participate in complex formation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of cyanide ions with other ligands, such as halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while reduction reactions can produce manganese metal or lower oxidation state manganese compounds.
Aplicaciones Científicas De Investigación
Potassium manganic cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses, including the preparation of complex cyanide compounds and coordination chemistry studies.
Biology: In biological research, this compound is used to study the effects of cyanide on cellular respiration and enzyme activity.
Medicine: Although cyanide compounds are generally toxic, they are sometimes used in controlled settings to investigate metabolic pathways and develop antidotes for cyanide poisoning.
Industry: In industrial applications, this compound is used in electroplating, metal extraction, and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of potassium manganic cyanide involves the interaction of cyanide ions with metal centers and biological molecules. Cyanide ions can bind to the iron atom in cytochrome c oxidase, inhibiting cellular respiration by blocking the electron transport chain. This leads to a decrease in ATP production and can cause cellular damage or death.
Comparación Con Compuestos Similares
Potassium Cyanide (KCN): A highly toxic compound used in gold mining and organic synthesis.
Sodium Cyanide (NaCN): Similar to potassium cyanide, used in metal extraction and electroplating.
Potassium Ferricyanide (K3[Fe(CN)6]): Used in photography, electroplating, and as an oxidizing agent.
Uniqueness: Potassium manganic cyanide is unique due to its specific combination of potassium, manganese, and cyanide ions, which gives it distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C6K3MnN6 |
|---|---|
Peso molecular |
328.34 g/mol |
Nombre IUPAC |
tripotassium;manganese(3+);hexacyanide |
InChI |
InChI=1S/6CN.3K.Mn/c6*1-2;;;;/q6*-1;3*+1;+3 |
Clave InChI |
VNSLWJXYEIFXDX-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Mn+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



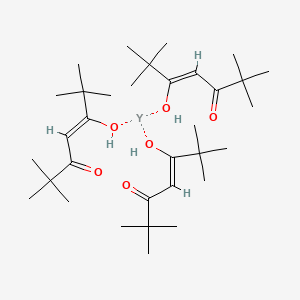

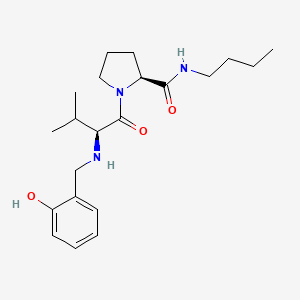
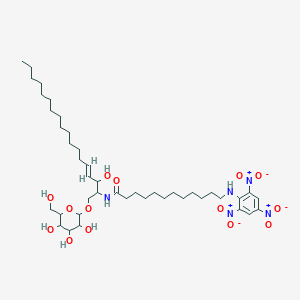


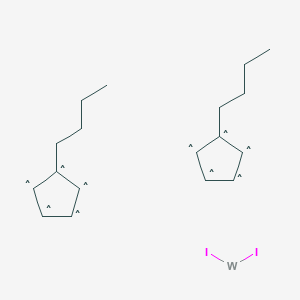
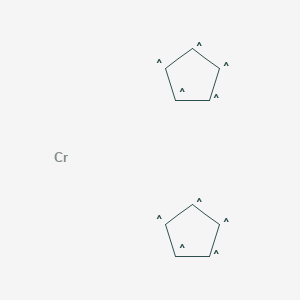
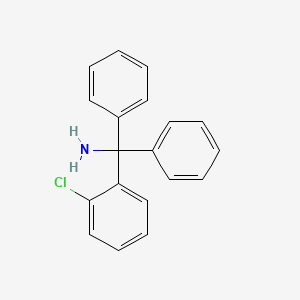
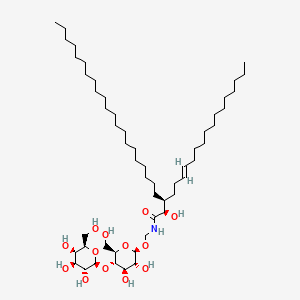
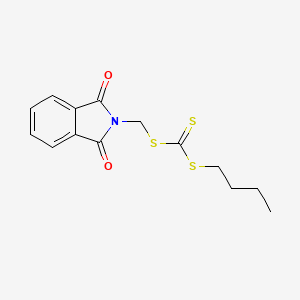
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
